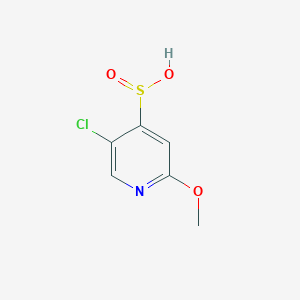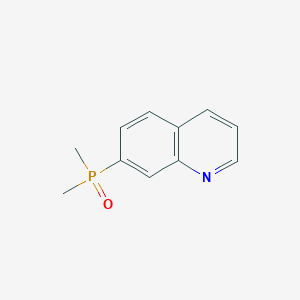
7-(dimethylphosphoryl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylphosphoryl)quinoline (7-DMPQ) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in a variety of scientific and industrial fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and is composed of a nitrogen atom, two methyl groups, and a phosphoryl group. 7-DMPQ is an important intermediate for the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and materials. In recent years, 7-DMPQ has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
Scientific Research Applications
7-(dimethylphosphoryl)quinoline has been studied extensively for its potential applications in a variety of scientific and industrial fields. It has been used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In recent years, 7-(dimethylphosphoryl)quinoline has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
Mechanism of Action
The mechanism of action of 7-(dimethylphosphoryl)quinoline is not yet fully understood, but it is believed to be related to its ability to interact with biological molecules. 7-(dimethylphosphoryl)quinoline has been shown to interact with proteins, DNA, and lipids, and has been found to inhibit the activity of enzymes involved in cell signaling pathways. It has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects
7-(dimethylphosphoryl)quinoline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-(dimethylphosphoryl)quinoline can inhibit the activity of enzymes involved in cell signaling pathways, modulate the expression of genes involved in inflammation and cell death, and interact with proteins, DNA, and lipids. In vivo studies have shown that 7-(dimethylphosphoryl)quinoline can reduce inflammation, modulate the immune system, and reduce the toxicity of certain drugs.
Advantages and Limitations for Lab Experiments
7-(dimethylphosphoryl)quinoline has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It also has a wide range of applications and can be used in a variety of experiments. The main limitation of 7-(dimethylphosphoryl)quinoline is that its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects and potential applications.
Future Directions
In order to fully understand the potential applications of 7-(dimethylphosphoryl)quinoline, further research is needed to better understand its mechanism of action. This could include further studies to elucidate the biochemical and physiological effects of 7-(dimethylphosphoryl)quinoline, as well as studies to determine its potential therapeutic effects in vivo. Additionally, further research is needed to explore the potential applications of 7-(dimethylphosphoryl)quinoline in the fields of pharmaceuticals, agrochemicals, and materials. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing 7-(dimethylphosphoryl)quinoline.
Synthesis Methods
7-(dimethylphosphoryl)quinoline is synthesized by a three-step process that involves the reaction of aniline with dimethylsulfate, followed by reaction with phosphoryl chloride and then with quinoline. The reaction of aniline with dimethylsulfate yields N-dimethyl-aniline, which is then reacted with phosphoryl chloride to form N-dimethyl-phosphoryl aniline. Finally, this compound is reacted with quinoline to yield 7-(dimethylphosphoryl)quinoline.
properties
IUPAC Name |
7-dimethylphosphorylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGASNIWVTTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylphosphoryl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

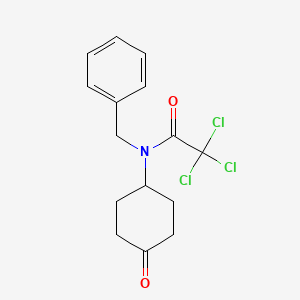

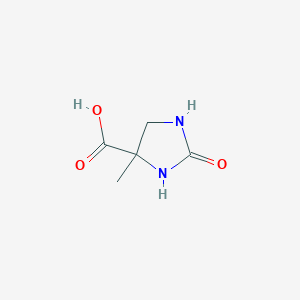

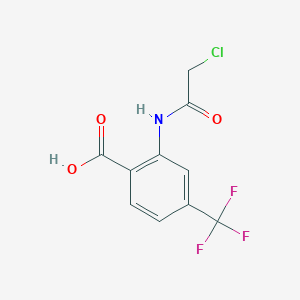
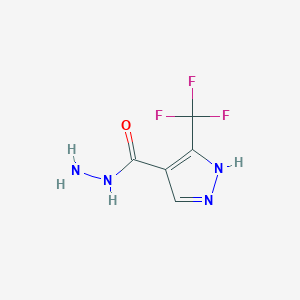
![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)
![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)
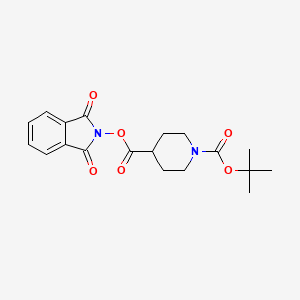
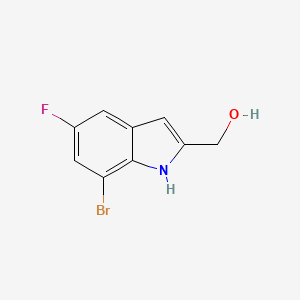
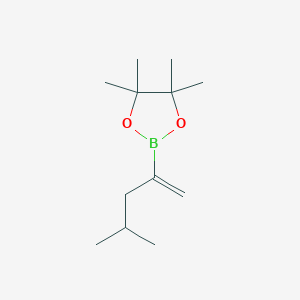
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)
